Generic PTEN inhibitors often trigger confounding Erk1/2 off-target activation, compromising PI3K/Akt signaling studies. bpV(phen) (potassium hydrate) provides strict PTEN-dependent Akt activation without this liability. • IC₅₀ 38 nM for PTEN-~50× more potent than SF1670, reducing solvent toxicity artifacts • No interference with skeletal muscle glycogen synthesis vs. bpV(pic), enabling liver-specific insulin signaling studies • Validated in vivo in PC-3 prostate cancer xenograft model (5 mg/kg i.p. daily) ≥98% purity, yellow-orange crystalline solid. Ships on wet ice; store at -20°C.
Molecular FormulaC12H14KN2O8V-5
Molecular Weight404.29 g/mol
Cat. No.B15133839
⚠ Attention: For research use only. Not for human or veterinary use.
bpV(phen): Selective PTEN/PTP Inhibitor for PI3K/Akt Research
bpV(phen) (Potassium Hydrate) is a bisperoxovanadium (bpV) complex that functions as a potent, insulin-mimetic inhibitor of protein tyrosine phosphatases (PTPs) [1]. It exhibits a strong preference for the tumor suppressor phosphatase PTEN (IC₅₀ = 38 nM), while also inhibiting the vascular endothelial PTP-β (IC₅₀ = 343 nM) and PTP-1B (IC₅₀ = 920 nM) with lower potency . As a first-generation vanadium-based probe, it is widely used to activate the PI3K/Akt signaling pathway in both in vitro and in vivo models of cancer, metabolism, and inflammation [2].
Cancer, metabolism, and inflammation; in vitro & in vivo
[1] Schmid, A. C., et al. (2004). Bisperoxovanadium compounds are potent PTEN inhibitors. FEBS Letters, 566(1-3), 35-38. View Source
[2] Premeti, K., et al. (2025). First generation vanadium-based PTEN inhibitors: Comparative study in vitro and in vivo and identification of a novel mechanism of action. Biochemical Pharmacology, 233, 116756. View Source
bpV(phen) Selectivity vs. Other bpV PTEN Inhibitors
Although all bisperoxovanadium (bpV) compounds are classified as PTEN inhibitors, their ancillary ligands dictate substantial differences in target selectivity, in vivo tissue distribution, and biological response [1]. For instance, bpV(pic) and bpV(phen) exhibit divergent effects on skeletal muscle glycogen synthesis despite having comparable in vitro PTEN IC₅₀ values [2]. More critically, bpV(HOpic), a close analog, triggers PTEN-independent Erk1/2 phosphorylation, while bpV(phen) maintains superior on-target specificity for PTEN [3]. These disparities render generic substitution between bpV compounds scientifically invalid for applications requiring precise modulation of the PI3K/Akt axis or tissue-specific insulin-mimetic activity.
Ancillary ligand dictates target selectivity
Different bpV ancillary ligands (e.g., pic, HOpic, Me₂phen) result in distinct target profiles and tissue responses; they are not functionally interchangeable.
bpV(HOpic) may induce off-target Erk activation
Reported PTEN-independent Erk1/2 phosphorylation with bpV(HOpic) can confound PI3K/Akt readouts, whereas bpV(phen) requires PTEN for Akt activation.
Tissue-specific glycogenic response differs
bpV(pic) stimulates skeletal muscle glycogen synthesis, while bpV(phen) lacks this effect; substitution can mask tissue-specific insulin-mimetic mechanisms.
[1] Bevan, A. P., et al. (1995). In vivo insulin mimetic effects of pV compounds: role for tissue targeting in determining potency. American Journal of Physiology-Endocrinology and Metabolism, 268(1 Pt 1), E60-E66. View Source
[2] Bevan, A. P., et al. (1995). In vivo insulin mimetic effects of pV compounds: role for tissue targeting in determining potency. American Journal of Physiology-Endocrinology and Metabolism, 268(1 Pt 1), E60-E66. View Source
[3] Premeti, K., et al. (2025). First generation vanadium-based PTEN inhibitors: Comparative study in vitro and in vivo and identification of a novel mechanism of action. Biochemical Pharmacology, 233, 116756. View Source
bpV(phen) Comparative Performance Evidence
PTEN Inhibition Potency vs. VO-OHpic and SF1670
bpV(phen) inhibits PTEN with an IC₅₀ of 38 nM . This potency is directly comparable to VO-OHpic (IC₅₀ = 35-46 nM) and is significantly superior—by approximately 50-fold—to the less potent inhibitor SF1670 (IC₅₀ = 2 µM) .
PTEN IC₅₀ PotencyReported
38 nM ~50× lower than SF1670 (2 µM)
Supports low-concentration PTEN pathway activation; comparable nanomolar range to VO-OHpic (35-46 nM).
bpV(phen) is within the same nanomolar range as VO-OHpic, but ~50x more potent than SF1670.
Conditions
In vitro enzymatic assays using recombinant PTEN.
Why This Matters
High nanomolar potency minimizes required working concentrations, reducing potential off-target effects associated with higher micromolar doses and preserving cellular viability in sensitive primary cultures.
PTENPI3K/Akt pathwayEnzymatic Assay
Mechanistic Selectivity vs. bpV(HOpic)
In a direct head-to-head cellular study, bpV(HOpic) was found to be less specific for PTEN, triggering PTEN-independent phosphorylation of Erk1/2 [1]. In contrast, bpV(phen) did not induce this off-target MAPK pathway activation and required PTEN re-expression in null cells to restore Akt phosphorylation, demonstrating superior on-target mechanistic fidelity [1].
Mechanistic SelectivityHead-to-head
No PTEN-independent Erk1/2 phosphorylation
On-target PTEN requirement confirmed; avoids Erk1/2 confounding seen with bpV(HOpic).
Qualitative difference in specificity; bpV(phen) maintains PTEN-dependent signaling.
Conditions
Cellular assay using PTEN wild-type and PTEN null cell lines.
Why This Matters
This differential specificity is critical for researchers investigating PTEN-specific biology; off-target MAPK activation by alternatives like bpV(HOpic) can confound experimental results and lead to erroneous conclusions about PI3K/Akt pathway dependency.
Signal TransductionDrug SpecificityCancer
[1] Premeti, K., et al. (2025). First generation vanadium-based PTEN inhibitors: Comparative study in vitro and in vivo and identification of a novel mechanism of action. Biochemical Pharmacology, 233, 116756. View Source
In Vivo Hypoglycemic Potency vs. bpV(Me₂phen)
Following intravenous administration in normal rats, bpV(phen) achieved 50% of its maximal hypoglycemic effect at a dose of 0.04 µmol/100 g body weight [1]. This in vivo potency is comparable to bpV(pic) (0.04 µmol/100 g) and is approximately 16-fold greater than that of the structurally related analog bpV(Me₂phen), which required a dose of 0.65 µmol/100 g to elicit the same effect [1].
In Vivo PotencyHead-to-head
ED₅₀ 0.04 µmol/100 g i.v.
~16× greater hypoglycemic response than bpV(Me₂phen); supports dose selection for metabolic models.
Intravenous administration in rats. Plasma glucose measurement.
DiabetesGlucose MetabolismIn Vivo Pharmacology
Evidence Dimension
In Vivo Hypoglycemic Potency (ED₅₀)
Target Compound Data
0.04 µmol/100 g body weight (i.v.)
Comparator Or Baseline
bpV(Me₂phen): 0.65 µmol/100 g body weight (i.v.)
Quantified Difference
bpV(phen) is ~16x more potent than bpV(Me₂phen).
Conditions
Intravenous administration in normal Wistar rats; measurement of plasma glucose.
Why This Matters
Higher in vivo potency allows for lower administered doses to achieve systemic glucose-lowering effects, which can be advantageous for minimizing vanadium-related toxicity in chronic metabolic disease models.
DiabetesGlucose MetabolismIn Vivo Pharmacology
[1] Bevan, A. P., et al. (1995). In vivo insulin mimetic effects of pV compounds: role for tissue targeting in determining potency. American Journal of Physiology-Endocrinology and Metabolism, 268(1 Pt 1), E60-E66. View Source
Tissue-Specific Glycogen Synthesis vs. bpV(pic)
Despite having nearly identical in vitro PTEN inhibition profiles and in vivo hypoglycemic potency, bpV(phen) and bpV(pic) exhibit distinct tissue-targeting behaviors [1]. In an in vivo rat model, bpV(pic) stimulated a significant increase in [¹⁴C]glucose incorporation into diaphragm glycogen, an effect that was synergistic with insulin [1]. Under the same experimental conditions, bpV(phen) displayed no detectable effect on glycogen synthesis in skeletal muscle, highlighting a fundamental difference in biological activity driven by the ancillary ligand [1].
Tissue SelectivityHead-to-head
No glycogen synthesis stimulation in diaphragm
Differential tissue activity: bpV(pic) stimulates muscle glycogen; bpV(phen) does not.
Rat diaphragm [¹⁴C]glucose incorporation. Model-specific response.
Skeletal MuscleInsulin SignalingMetabolism
Evidence Dimension
Skeletal Muscle Glycogen Synthesis
Target Compound Data
No effect on glycogen synthesis in rat diaphragm.
Comparator Or Baseline
bpV(pic): Stimulated [¹⁴C]glucose incorporation into glycogen.
In vivo rat model measuring [¹⁴C]glucose incorporation into diaphragm glycogen.
Why This Matters
For studies targeting hepatic versus skeletal muscle insulin action, this differential tissue activity is a critical selection criterion. bpV(phen) provides a tool to probe insulin-mimetic pathways without confounding contributions from direct skeletal muscle glycogen synthesis.
Skeletal MuscleInsulin SignalingMetabolism
[1] Bevan, A. P., et al. (1995). In vivo insulin mimetic effects of pV compounds: role for tissue targeting in determining potency. American Journal of Physiology-Endocrinology and Metabolism, 268(1 Pt 1), E60-E66. View Source
IRK Activation Potency vs. Sodium Orthovanadate
bpV(phen) inhibits the in situ dephosphorylation of autophosphorylated insulin receptors with a potency that exceeds that of the classic phosphatase inhibitor sodium orthovanadate by more than 1000-fold . This quantitative difference establishes bpV(phen) as a far more effective tool for sustaining insulin receptor tyrosine kinase (IRK) activity in cellular models.
IRK ActivationReported
>1000-fold over orthovanadate
Enables sustained insulin receptor kinase activation at low concentrations.
In situ IRK dephosphorylation assay. Data to verify.
Insulin ReceptorPhosphatase InhibitionEnzymology
Evidence Dimension
Inhibition of IRK Dephosphorylation
Target Compound Data
Potent inhibition at nanomolar concentrations.
Comparator Or Baseline
Sodium Orthovanadate
Quantified Difference
>1000-fold greater potency.
Conditions
In situ dephosphorylation assay using autophosphorylated insulin receptors.
Why This Matters
This vast potency difference makes bpV(phen) essential for experiments where robust and sustained activation of the insulin receptor kinase is required without the high toxicity and low potency associated with sodium orthovanadate.
Insulin ReceptorPhosphatase InhibitionEnzymology
In Vivo Tumor Growth Inhibition in Prostate Cancer Xenografts
Daily intraperitoneal administration of bpV(phen) at 5 mg/kg for 38 days resulted in a significant reduction in average tumor volume in a male BALB/c nude mouse model bearing PC-3 prostate cancer xenografts [1]. This provides direct evidence of its functional antagonism of PTEN in an oncogenic context in vivo, where PTEN is a key tumor suppressor.
Tumor GrowthReported
Significant tumor volume reduction vs. vehicle
Supports PTEN pathway research in prostate cancer xenograft models.
Statistically significant reduction (exact value not available in public abstract).
Conditions
Male BALB/c nude mice with PC-3 cell xenografts; 5 mg/kg i.p. daily for 38 days.
Why This Matters
For cancer researchers, this in vivo efficacy data confirms that bpV(phen) is a viable chemical probe for evaluating the therapeutic potential of acute PTEN inhibition in preclinical tumor models, particularly in PTEN-deficient cancers like prostate adenocarcinoma.
OncologyProstate CancerXenograft Model
[1] InvivoChem. Product Information: bpV(phen) In Vivo Data. View Source
bpV(phen) Validated Application Scenarios
PTEN Signaling with Nanomolar Potency
Researchers investigating the PI3K/Akt/mTOR pathway in cells with high PTEN expression should select bpV(phen) over SF1670 due to its ~50-fold greater potency (IC₅₀ 38 nM vs. 2 µM), which allows for robust pathway activation at concentrations that minimize solvent-related artifacts and cellular toxicity .
On-Target PTEN Specificity Studies
For experiments designed to isolate PTEN-dependent signaling events, bpV(phen) is the superior choice over bpV(HOpic). The latter compound has been shown to induce PTEN-independent Erk1/2 phosphorylation, a confounding off-target effect not observed with bpV(phen), which strictly requires PTEN for Akt activation [1].
Insulin-Mimetic Hepatic Glucose Metabolism
In metabolic studies where the goal is to understand insulin action primarily in the liver without direct interference from skeletal muscle glycogen synthesis, bpV(phen) is uniquely suitable. Unlike bpV(pic), which robustly stimulates muscle glycogen incorporation, bpV(phen) does not affect this pathway, allowing for a clearer analysis of hepatic insulin receptor kinase activation and downstream effects [2].
PTEN-Deficient Tumor Models
For in vivo evaluation of PTEN inhibition in cancer, bpV(phen) provides a validated tool with documented efficacy in a PC-3 prostate cancer xenograft model [3]. Its established dosing regimen (5 mg/kg i.p. daily) and tumor-suppressive effect in this context make it a practical starting point for preclinical therapeutic exploration in PTEN-null or haploinsufficient tumors.
Application
Selection Property
Validation Focus
PI3K/Akt pathway activation studies
Reported nanomolar PTEN IC₅₀ (38 nM)
pAkt and downstream target phosphorylation
PTEN-dependent signaling pathway research
Absence of off-target Erk1/2 activation
Phospho-Erk1/2 and Akt profiling in PTEN-null models
Hepatic insulin receptor kinase research
Lack of skeletal muscle glycogen synthesis stimulation
Liver glycogen synthesis and IRK activation endpoints
Prostate cancer xenograft research
In vivo tumor growth suppression evidence
Tumor volume and PTEN status assessment
[1] Premeti, K., et al. (2025). First generation vanadium-based PTEN inhibitors: Comparative study in vitro and in vivo and identification of a novel mechanism of action. Biochemical Pharmacology, 233, 116756. View Source
[2] Bevan, A. P., et al. (1995). In vivo insulin mimetic effects of pV compounds: role for tissue targeting in determining potency. American Journal of Physiology-Endocrinology and Metabolism, 268(1 Pt 1), E60-E66. View Source
[3] InvivoChem. Product Information: bpV(phen) In Vivo Data. View Source
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